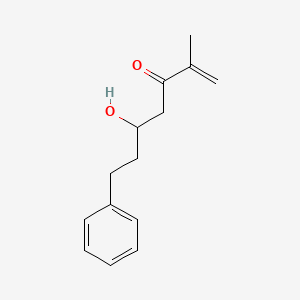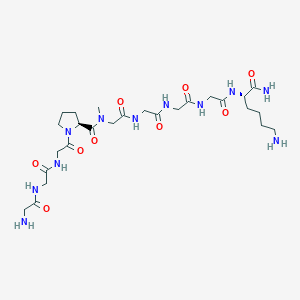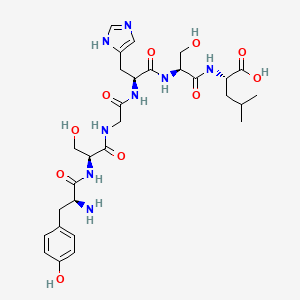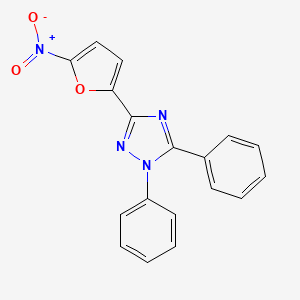
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a chemical compound with a complex structure that includes a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multiple steps, including the formation of the phenoxy ring and the subsequent attachment of the formyl, methyl, and propoxy groups. Common synthetic routes may involve:
Formation of the Phenoxy Ring: This can be achieved through a series of aromatic substitution reactions.
Attachment of Functional Groups: The formyl group can be introduced via formylation reactions, while the methyl and propoxy groups can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
化学反应分析
Types of Reactions
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy)
Uniqueness
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct properties and applications in various fields.
属性
CAS 编号 |
820237-69-2 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) |
InChI 键 |
PPDPMLHCQSHGPH-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)




![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
